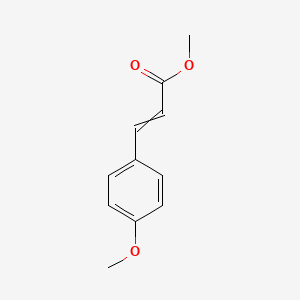
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE is a complex organic compound with a unique structure that includes a furodioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with appropriate reagents under controlled conditions to form the desired furodioxolane ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 2,3-O-ISOPROPYLIDENE-D-LYXONIC ACID-1,4-LACTONE.
Furodioxolane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
属性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3 |
InChI 键 |
NHHKFJCWLPPNCN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-benzyl-8-aza-bicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B8816810.png)




![2-Amino-6-methoxybenzo[b]thiophene-3-carbonitrile](/img/structure/B8816834.png)



![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol](/img/structure/B8816870.png)



